molecular formula C12H15ClN6 B7435670 6-chloro-4-N-[(5,6-dimethylpyridin-2-yl)methyl]pyrimidine-2,4,5-triamine

6-chloro-4-N-[(5,6-dimethylpyridin-2-yl)methyl]pyrimidine-2,4,5-triamine

Cat. No. B7435670
M. Wt: 278.74 g/mol
InChI Key: WEZLTZRRBXOYPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-4-N-[(5,6-dimethylpyridin-2-yl)methyl]pyrimidine-2,4,5-triamine, also known as CCT244747, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound has been shown to have a high affinity for the protein kinase CK2, which is involved in many cellular processes including cell proliferation, apoptosis, and DNA repair.

Mechanism of Action

6-chloro-4-N-[(5,6-dimethylpyridin-2-yl)methyl]pyrimidine-2,4,5-triamine binds to the ATP-binding site of CK2, preventing the phosphorylation of its downstream targets. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, 6-chloro-4-N-[(5,6-dimethylpyridin-2-yl)methyl]pyrimidine-2,4,5-triamine has also been shown to have other biochemical and physiological effects. It has been shown to inhibit the replication of the hepatitis C virus and to have anti-inflammatory effects in animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of 6-chloro-4-N-[(5,6-dimethylpyridin-2-yl)methyl]pyrimidine-2,4,5-triamine is its high specificity for CK2, which reduces the risk of off-target effects. However, its relatively low potency may limit its effectiveness in some experiments.

Future Directions

There are several potential future directions for research on 6-chloro-4-N-[(5,6-dimethylpyridin-2-yl)methyl]pyrimidine-2,4,5-triamine. One area of interest is the development of more potent analogs of the compound that may be more effective in cancer treatment. Another area of interest is the study of the compound's effects on other diseases, such as viral infections and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of 6-chloro-4-N-[(5,6-dimethylpyridin-2-yl)methyl]pyrimidine-2,4,5-triamine and its potential use in combination with other cancer therapies.

Synthesis Methods

The synthesis of 6-chloro-4-N-[(5,6-dimethylpyridin-2-yl)methyl]pyrimidine-2,4,5-triamine involves several steps, including the reaction of 4,6-dichloropyrimidine with 2,4,5-triamino-6-(2-pyridyl)pyrimidine to form the intermediate compound 6-chloro-4-(2-pyridylamino)pyrimidine-2,5-diamine. This intermediate is then reacted with 5,6-dimethyl-2-pyridinemethanol to yield the final product.

Scientific Research Applications

6-chloro-4-N-[(5,6-dimethylpyridin-2-yl)methyl]pyrimidine-2,4,5-triamine has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the activity of CK2, which is overexpressed in many types of cancer and is involved in promoting tumor growth and survival. Inhibition of CK2 by 6-chloro-4-N-[(5,6-dimethylpyridin-2-yl)methyl]pyrimidine-2,4,5-triamine has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.

properties

IUPAC Name

6-chloro-4-N-[(5,6-dimethylpyridin-2-yl)methyl]pyrimidine-2,4,5-triamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN6/c1-6-3-4-8(17-7(6)2)5-16-11-9(14)10(13)18-12(15)19-11/h3-4H,5,14H2,1-2H3,(H3,15,16,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEZLTZRRBXOYPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)CNC2=C(C(=NC(=N2)N)Cl)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-4-N-[(5,6-dimethylpyridin-2-yl)methyl]pyrimidine-2,4,5-triamine

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